molecular formula C20H20N2O3 B2914514 1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide CAS No. 1010908-37-8

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B2914514
CAS No.: 1010908-37-8
M. Wt: 336.391
InChI Key: DGSOMINJPGNVHT-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

  • 1-ethyl group: Enhances lipophilicity and metabolic stability.
  • 2-methyl group: Contributes to steric effects and modulates electronic properties.
  • 3-methoxyphenyl substituent: A common pharmacophore in bioactive molecules, associated with improved binding affinity and solubility .

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetics and target engagement through strategic substitution on the quinoline scaffold.

Properties

IUPAC Name

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-13(2)10-19(23)17-11-14(8-9-18(17)22)20(24)21-15-6-5-7-16(12-15)25-3/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSOMINJPGNVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functional group modifications to introduce the ethyl, methoxyphenyl, and carboxamide groups. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position.

    Methoxyphenyl Substitution: Electrophilic aromatic substitution reactions can be used to attach the methoxyphenyl group to the quinoline core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Key Properties/Applications Reference
Target Compound 4-oxo-1,4-dihydroquinoline 1-ethyl, 2-methyl, 6-carboxamide (N-3-methoxyphenyl) Potential kinase/modulatory activity -
ML-3A9 Dihydropyrimidine 1-methyl, 6-oxo, 2-(pyridinylmethyl)thio, N-3-methoxyphenyl Antimicrobial candidate
Clioquinol/Iodoquinol 8-hydroxyquinoline 5-chloro-7-iodo (clioquinol); 5,7-diiodo (iodoquinol) Antifungal/antiprotozoal agents
Letermovir Dihydroquinazoline 3-methoxyphenyl-piperazine, trifluoromethyl, fluoro CMV protease inhibitor
4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) 4-oxo-1,4-dihydroquinoline 3-carboxylate ester, 7-chloro, 1-cyclopropyl, 6-fluoro Antibacterial activity
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., Compound 67) Naphthyridine 1-pentyl, N3-adamantyl Antiviral/research use
Key Observations:
  • Core Heterocycle: The target compound’s 4-oxo-quinoline core differs from ML-3A9’s pyrimidine and Letermovir’s quinazoline, impacting electronic distribution and binding motifs.
  • Substituent Positioning : The 6-carboxamide group distinguishes it from 3-carboxylate analogs (e.g., 7f), altering solubility and target specificity .
  • 3-Methoxyphenyl Group : Shared with Letermovir, this moiety is linked to enhanced bioavailability and receptor affinity in multiple drug classes .

Substituent Effects on Bioactivity

  • Ethyl vs. Pentyl Groups : The 1-ethyl group in the target compound may reduce metabolic oxidation compared to longer alkyl chains (e.g., 1-pentyl in naphthyridines), enhancing stability .
  • Methoxy Positioning : The 3-methoxy group on the phenyl ring is optimal for π-stacking interactions, as seen in Letermovir’s antiviral activity .

Biological Activity

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a quinoline core with various substituents that influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide. A notable derivative demonstrated significant inhibition of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) . The compound also showed promising results in vivo, improving symptoms in LPS-induced acute lung injury (ALI) models by reducing pulmonary edema and macrophage infiltration.

Table 1: Summary of Anti-inflammatory Effects

CompoundCytokine InhibitionModel UsedDosageResult
13aIL-6, TNF-αJ774A.1N/ASignificant inhibition
13aN/AALI MouseN/AImproved survival

Antibacterial Activity

Quinoline derivatives are known for their antibacterial properties. Research indicates that compounds similar to this compound exhibit moderate antibacterial activity against various strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Table 2: Antibacterial Activity Overview

Compound TypeBacterial Strains TestedMIC (µg/mL)Activity Level
Quinoline DerivativeE. coli, S. aureus50Moderate

Anticancer Potential

The quinoline scaffold has been associated with anticancer activities in several studies. Compounds similar to the one have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity
In a study involving synthesized quinoline derivatives, one compound demonstrated an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity . Further investigations are warranted to elucidate the precise mechanisms involved.

Pharmacokinetics

Pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics. For instance, one derivative showed a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) of 36.3%, indicating potential for therapeutic use .

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